molecular formula C18H21N3O B5879020 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine

1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5879020
M. Wt: 295.4 g/mol
InChI Key: ZDTLFICJYUTJDM-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit several pharmacological properties, including anticonvulsant, anxiolytic, and antidepressant effects.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine involves the modulation of neurotransmitters, including GABA, serotonin, and norepinephrine, in the brain. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine acts as a positive allosteric modulator of GABA receptors, which results in the enhancement of GABAergic transmission and the inhibition of neuronal excitability. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine also increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake, which leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has been found to exhibit several biochemical and physiological effects, including the modulation of neurotransmitters, ion channels, and enzymes in the brain. It has been shown to increase the levels of GABA, serotonin, and norepinephrine in the brain, which results in the reduction of anxiety and depression symptoms. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine also modulates ion channels, including voltage-gated sodium and calcium channels, which results in the inhibition of neuronal excitability. Additionally, 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine inhibits the activity of enzymes, including monoamine oxidase, which leads to an increase in the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high purity level, stability, and specificity for GABA receptors. It can be easily synthesized using various methods and is readily available for research purposes. However, 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine also has some limitations, including its potential toxicity and limited solubility in water. Therefore, researchers should be cautious when handling 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine and use appropriate safety measures.

Future Directions

1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has several potential future directions for research, including its use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosage and administration route for 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine and to evaluate its long-term safety and efficacy. Additionally, 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine may have potential applications in other areas of research, including drug discovery and development, due to its unique pharmacological properties. Further research is needed to explore these potential applications of 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine.
Conclusion
In conclusion, 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anticonvulsant, anxiolytic, and antidepressant effects and modulates neurotransmitters, ion channels, and enzymes in the brain. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high purity level and specificity for GABA receptors, but also has some limitations, including its potential toxicity. Future research directions for 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine include its use in the treatment of neurological disorders and its potential applications in drug discovery and development.

Synthesis Methods

1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 2-pyridinylpiperazine in the presence of a base, such as triethylamine. Another method involves the reaction of 2-pyridinylpiperazine with 3,4-dimethylbenzoyl isocyanate in the presence of a solvent, such as dichloromethane. Both methods result in the formation of 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine as a white crystalline solid with a high purity level.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. It has been found to exhibit anticonvulsant effects by modulating the activity of GABA receptors in the brain. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has also been shown to have anxiolytic and antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

(3,4-dimethylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14-6-7-16(13-15(14)2)18(22)21-11-9-20(10-12-21)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTLFICJYUTJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,4-Dimethyl-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone

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